

# Introduction: The Strategic Value of the Oxetane Motif

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)oxetane

Cat. No.: B1377241

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In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized physicochemical properties is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out. This four-membered cyclic ether, once considered a synthetic curiosity due to its inherent ring strain (approx. 106 kJ·mol<sup>-1</sup>), is now recognized as a powerful tool in drug design. Its incorporation can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and hydrogen bond accepting capacity. When strategically integrated, the oxetane moiety can serve as a polar, metabolically robust bioisostere for more common groups like gem-dimethyl or carbonyl functionalities, often leading to superior drug-like properties.

This guide focuses on **3-(4-Bromophenyl)oxetane**, a key building block that marries the advantageous properties of the oxetane core with the synthetic versatility of an aryl bromide. This combination makes it an exceptionally valuable starting material for researchers and drug development professionals aiming to explore new chemical space and accelerate the discovery of next-generation therapeutics. As your application scientist, my goal is to provide not just data, but a field-proven perspective on the synthesis, handling, and strategic deployment of this important intermediate.

## PART 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The compound of interest is unambiguously defined by the following identifiers.

- IUPAC Name: **3-(4-bromophenyl)oxetane**[\[1\]](#)[\[2\]](#)
- CAS Number: 1402158-49-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>BrO
- Synonyms: Oxetane, 3-(4-bromophenyl)-; MFCD22628728; SCHEMBL12987346[\[1\]](#)[\[2\]](#)

The key physicochemical properties, essential for planning reactions and formulations, are summarized below.

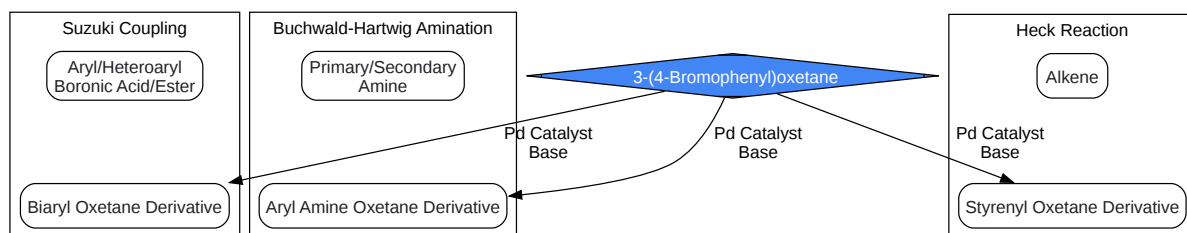
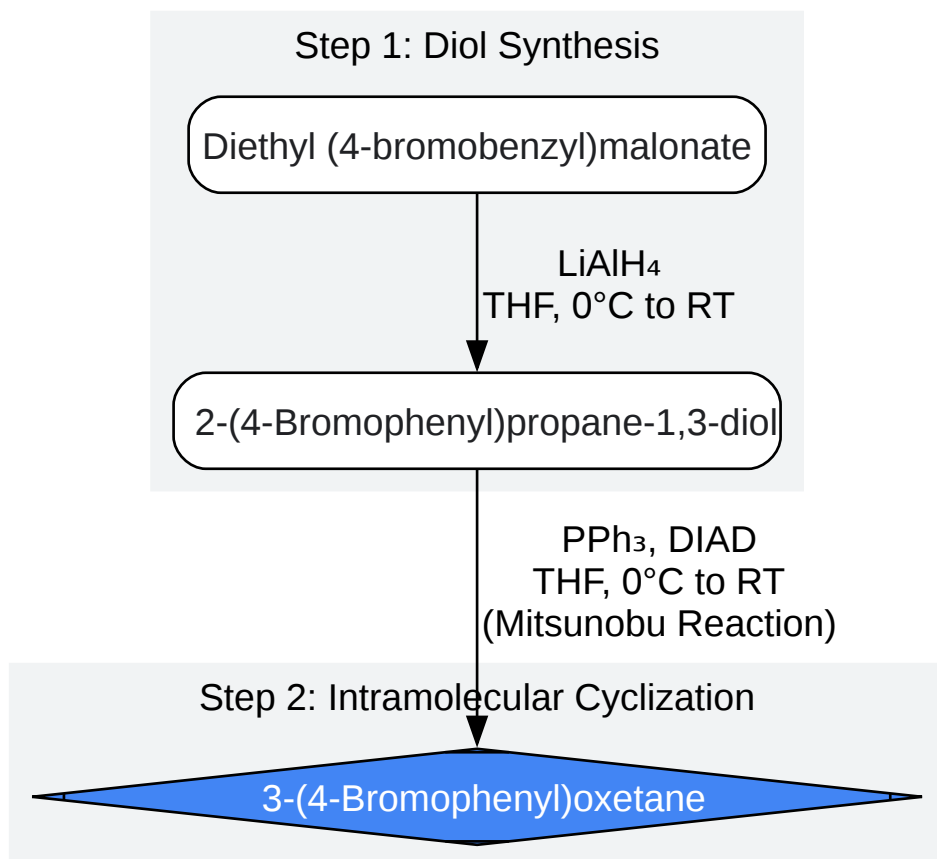
Property	Value	Source
Molecular Weight	213.07 g/mol	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	211.98368 Da	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid or Semi-solid or liquid	Sigma-Aldrich <a href="#">[3]</a>
XLogP3-AA (Predicted)	2.3	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donors	0	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptors	1	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
Storage Conditions	Sealed in dry, 2-8°C	Sigma-Aldrich <a href="#">[3]</a>

## PART 2: Synthesis Pathway and Protocol

The synthesis of 3-substituted oxetanes is a non-trivial task due to the thermodynamics of forming a strained four-membered ring. While several methods exist, the intramolecular cyclization of a 1,3-diol precursor is the most reliable and common strategy. From an application standpoint, the Mitsunobu reaction is often the method of choice for this transformation.

**Causality of Method Selection:** The Mitsunobu reaction is selected for its exceptionally mild conditions, which avoids the strong bases or high temperatures that could promote side reactions with the aryl bromide. It proceeds via an S<sub>N</sub>2 mechanism, which provides excellent stereochemical control if a chiral diol is used. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

The logical precursor for our target is 2-(4-bromophenyl)propane-1,3-diol. The overall synthetic workflow is depicted below.



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## References

- 1. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. 3-(4-Bromophenyl)oxetane | C<sub>9</sub>H<sub>9</sub>BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1402158-49-9 | 3-(4-Bromophenyl)oxetane | Aryls | Ambeed.com [ambeed.com]
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